molecular formula C9H18ClN B1521097 2-Azaspiro[4.5]decane hydrochloride CAS No. 36392-74-2

2-Azaspiro[4.5]decane hydrochloride

Cat. No. B1521097
CAS RN: 36392-74-2
M. Wt: 175.7 g/mol
InChI Key: NRUFBXPWDNPPRX-UHFFFAOYSA-N
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Description

2-Azaspiro[4.5]decane hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds . It is used as a pharmaceutical intermediate in the synthesis of various medications, particularly in the development of central nervous system drugs . The IUPAC name for this compound is 2-azaspiro[4.5]decane hydrochloride .


Synthesis Analysis

An efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate has been established . The reaction experienced a tandem radical addition and dearomatizing cyclization process .


Molecular Structure Analysis

The molecular formula of 2-Azaspiro[4.5]decane hydrochloride is C9H18ClN . The average mass is 175.699 Da and the monoisotopic mass is 175.112778 Da .


Physical And Chemical Properties Analysis

The physical form of 2-Azaspiro[4.5]decane hydrochloride is oil . It has a molecular weight of 175.7 . The storage temperature is under -10°C .

Scientific Research Applications

Anticonvulsant Properties

2-Azaspiro[4.5]decane hydrochloride and its derivatives have been extensively studied for their anticonvulsant properties. Kamiński, Obniska, and Dybała (2008) synthesized N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione and 2-azaspiro[4.5]decane-1,3-dione. These compounds displayed significant anticonvulsant activity in various models, including the maximal electroshock (MES) test (Kamiński, Obniska, & Dybała, 2008). Another study by Obniska, Kamiński, and Tatarczyńska (2006) also focused on N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives for their anticonvulsant and neurotoxic properties (Obniska, Kamiński, & Tatarczyńska, 2006).

Anticancer Activity

The potential anticancer activity of 2-Azaspiro[4.5]decane derivatives has been explored. Flefel, El‐Sayed, Mohamed, El-Sofany, and Awad (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives and found that these compounds showed moderate to high inhibition activities against various human cancer cell lines, including HepG-2, PC-3, and HCT116 (Flefel et al., 2017).

Synthetic Challenges and Approaches

The synthesis of 2-Azaspiro[4.5]decane hydrochloride presents unique challenges, particularly in achieving the azaspiro[4.5]decane core structure. Lee and Zhao Zu-Chun (1999) and Matsumura, Aoyagi, and Kibayashi (2003) both provided insights into the synthetic approaches to achieve this core structure, highlighting the use of intramolecular reactions (Lee & Zhao Zu-Chun, 1999) (Matsumura, Aoyagi, & Kibayashi, 2003).

Miscellaneous Applications

  • Spiroaminals Synthesis: Sinibaldi and Canet (2008) reviewed various strategies for synthesizing spiroaminals, including the 1-oxa-6-azaspiro[4.5]decane ring system, which is central to many biologically active compounds (Sinibaldi & Canet, 2008).
  • Trifluoromethylation: Han, Liu, and Wang (2014) achieved copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides, leading to trifluoromethylated 2-azaspiro[4.5]decanes (Han, Liu, & Wang, 2014).
  • Atom Transfer Radical Spirocyclization: Diaba, Montiel, Martínez-Laporta, and Bonjoch (2013) discussed atom transfer radical dearomatizing spirocyclization leading to 2-azaspiro[4.5]decadienes (Diaba et al., 2013).

Safety And Hazards

The safety information for 2-Azaspiro[4.5]decane hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

2-Azaspiro[4.5]decane hydrochloride is promising for the production of important biologically active compounds . It is attracting attention as scaffolds in the search for modern drugs . The introduction of at least one heterocycle into spiro compounds significantly increases the value of this scaffold as a precursor for the production of drugs .

properties

IUPAC Name

2-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-4-9(5-3-1)6-7-10-8-9;/h10H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUFBXPWDNPPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaspiro[4.5]decane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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